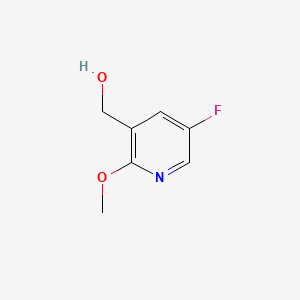

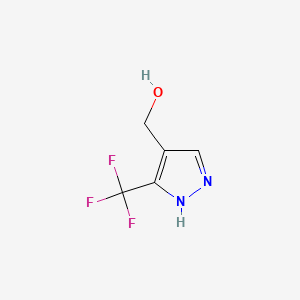

(5-Fluoro-2-methoxypyridin-3-yl)methanol

Descripción general

Descripción

(5-Fluoro-2-methoxypyridin-3-yl)methanol, also known as 5-fluoro-2-methoxy-pyridin-3-ol, is a synthetic organic compound of the pyridine class. It is a colorless liquid that is soluble in both water and organic solvents. This compound has been studied for its potential use in a variety of scientific and medical applications, including drug synthesis, drug delivery, and medical imaging.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

(5-Fluoro-2-methoxypyridin-3-yl)methanol has been utilized in various chemical syntheses and reactions. For instance, it has been involved in the stereoselective synthesis of difunctionalized-2-azabicyclohexanes, which are significant in medicinal chemistry. These compounds, containing 5-anti-fluoro or hydroxyl groups, are synthesized using methods like Selectfluor and Deoxo-Fluor-mediated rearrangements, showcasing the compound's versatility in chemical transformations (Krow et al., 2004).

Fluorination and Derivative Formation

The compound also plays a role in the fluorination of organic molecules. Research demonstrates its involvement in the formation of derivatives like hydroindolenones and hydroquinolenones through oxidation reactions. These derivatives are obtained by oxidation of open-chain phenols with specific reagents, followed by intramolecular conjugate additions, indicating the compound's applicability in creating complex organic structures (Karam et al., 1999).

Application in Nucleoside Synthesis

Another significant application is in the synthesis of pyridine nucleosides related to 5-fluorouracil. This process involves multiple steps, including the conversion of 5-fluoro-2-methoxypyridine to various derivatives through a series of reactions. These derivatives are crucial in the development of nucleoside analogs, which have potential therapeutic applications (Nesnow & Heidelberger, 1973).

Catalysis and Reaction Enhancement

Furthermore, (5-Fluoro-2-methoxypyridin-3-yl)methanol has been used to enhance specific chemical reactions. For instance, fluorinated alcohols, including this compound, enable olefin epoxidation by H2O2. This process occurs under mild conditions without additional catalysts, suggesting the compound's role as a facilitator in organic reactions (de Visser et al., 2003).

Propiedades

IUPAC Name |

(5-fluoro-2-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQOYKNNKFBSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660523 | |

| Record name | (5-Fluoro-2-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-2-methoxypyridin-3-yl)methanol | |

CAS RN |

874822-98-7 | |

| Record name | (5-Fluoro-2-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)